molecular formula C11H20N6O4 B12674914 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 93893-55-1

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12674914
CAS No.: 93893-55-1
M. Wt: 300.31 g/mol
InChI Key: WMURWOOSOYACHB-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (CAS 4293-61-2) is a dihydrazide derivative featuring an imidazolidine core substituted with an ethyl group at the 4-position and propionohydrazide moieties at the 1- and 3-positions . This compound belongs to a class of thermal latent curing agents used in epoxy-based adhesives and sealing materials. Its structure enables reactivity with epoxide groups in resins, forming crosslinked networks under controlled conditions.

Properties

CAS No.

93893-55-1

Molecular Formula

C11H20N6O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-[5-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide

InChI

InChI=1S/C11H20N6O4/c1-2-7-10(20)17(6-4-9(19)15-13)11(21)16(7)5-3-8(18)14-12/h7H,2-6,12-13H2,1H3,(H,14,18)(H,15,19)

InChI Key

WMURWOOSOYACHB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the preparation involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment .

Chemical Reactions Analysis

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key dihydrazide-based curing agents are compared below:

Compound Name (Abbreviation) Structure Substituent/Backbone CAS Number Key Applications
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) Cyclic imidazolidine with ethyl group Ethyl at 4-position 4293-61-2 Epoxy adhesives (theoretical)
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (VDH) Cyclic imidazolidine with isopropyl group Isopropyl at 4-position 88122-32-1 LCD sealing materials
Adipic Acid Dihydrazide (ADH) Linear aliphatic dihydrazide Aliphatic C6 backbone 1071-93-8 Epoxy curing, coatings
Isophthalic Dihydrazide (IDH) Aromatic dihydrazide Aromatic benzene ring 1898-67-1 High-temperature adhesives
Sebacic Acid Dihydrazide (SDH) Linear aliphatic dihydrazide Aliphatic C10 backbone 628-94-6 Flexible epoxy systems
α1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) Cyclic imidazolidine with methyl groups Methyl at 1- and 4-positions 94231-32-0 Specialty polymers

Performance Comparison

Reactivity and Curing Behavior
  • Cyclic vs. Linear Dihydrazides : Cyclic imidazolidine derivatives (e.g., VDH) exhibit delayed curing due to steric hindrance and thermal latency, unlike linear aliphatic dihydrazides (ADH, SDH), which cure faster but lack processability for high-precision applications .
  • In contrast, methyl-substituted analogues (e.g., α1,4-dimethyl) show lower solubility due to reduced polarity .
Adhesive and Mechanical Properties
  • VDH (4-Isopropyl) : Demonstrated superior adhesion strength (≥15 MPa) in epoxy-based LCD sealing materials, outperforming ADH and IDH due to optimized crosslink density .
  • Ethyl Variant (Theoretical) : Expected to exhibit intermediate adhesion between VDH and linear dihydrazides, balancing flexibility and rigidity.
Thermal and Chemical Stability
  • Aromatic vs. Aliphatic : IDH (aromatic) shows higher thermal resistance (>200°C) but poor compatibility with polar resins. Cyclic imidazolidines (e.g., VDH) offer moderate thermal stability (150–180°C) with better resin compatibility .

Application-Specific Advantages

  • LCD Sealing : VDH’s latency allows precise curing during high-temperature LCD fabrication, while ADH and SDH are unsuitable due to premature curing .

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